![molecular formula C12H14BrNO3 B1378033 (2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester CAS No. 1123169-18-5](/img/structure/B1378033.png)
(2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester
Overview
Description
(2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester (ABPAEE) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a colorless, water-soluble, and crystalline solid which is produced through a variety of synthetic processes. ABPAEE has been studied extensively in the laboratory and has been used in numerous research projects due to its unique properties.
Scientific Research Applications
Synthesis and Characterization
This compound serves as a precursor or intermediate in synthesizing various organic compounds, demonstrating its versatility in organic synthesis. For instance, studies have explored its role in synthesizing novel series of α-ketoamide derivatives, highlighting its utility in creating compounds with potential biological activities (El‐Faham et al., 2013). Another research focused on synthesizing N-[(6-diphenylmethylthio)-9-purinyl]acetylamino acids, showcasing its application in developing compounds with specific biochemical functionalities (Kaverzneva et al., 1971).
Material Science and Chemistry Applications
In material science, the compound is used in developing new materials with unique properties. For example, its application in membrane reactor development for the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate demonstrates its importance in creating efficient production processes for important intermediates in pharmaceuticals (Liese et al., 2002). Furthermore, the synthesis of Zinquin Ester and Zinquin Acid, zinc(II)-specific fluorescing agents, illustrates its role in developing tools for biological zinc(II) studies, contributing to understanding zinc's biological roles (Mahadevan et al., 1996).
Development of Novel Compounds
Research also focuses on leveraging this compound for the synthesis of novel pharmaceuticals and biochemicals. For instance, the creation of novel phthalazinedione-based derivatives for cytotoxic, anti-bacterial, and VEGFR2 inhibitors shows its potential in drug development, providing a pathway to new cancer therapies (El Rayes et al., 2022). Another study on the synthesis, characterization, antioxidant, and antitumor evaluation of new thiazolidine and thiazolidinone derivatives further highlights its utility in producing compounds with significant biological activities (Gouda & Abu‐Hashem, 2011).
properties
IUPAC Name |
ethyl 2-(2-acetamido-4-bromophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-3-17-12(16)6-9-4-5-10(13)7-11(9)14-8(2)15/h4-5,7H,3,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQICSIAQMOEGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260009 | |
Record name | Ethyl 2-(acetylamino)-4-bromobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester | |
CAS RN |
1123169-18-5 | |
Record name | Ethyl 2-(acetylamino)-4-bromobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(acetylamino)-4-bromobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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